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molecular formula C8H4F2O4 B102661 4,5-Difluorophthalic acid CAS No. 18959-31-4

4,5-Difluorophthalic acid

Cat. No. B102661
M. Wt: 202.11 g/mol
InChI Key: FFSBOABNRUJQFW-UHFFFAOYSA-N
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Patent
US05003103

Procedure details

Surprisingly, we have found that 4,5-difluorophthalic anhydride and 4,5-difluorophthalic acid may be selectively decarboxylated in N-methyl-pyrrolidone, dimethyl acetamide or quinoline to yield 3,4-difluorobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:9](=O)OC(=O)[C:5]2=[CH:11][C:12]=1F.[F:14][C:15]1[CH:16]=[C:17]([C:25]([OH:27])=[O:26])[C:18](=[CH:22][C:23]=1[F:24])C(O)=O.[CH3:28][C:29]([N:31](C)C)=O>CN1CCCC1=O>[N:31]1[C:5]2[C:4](=[CH:3][CH:2]=[CH:12][CH:11]=2)[CH:9]=[CH:28][CH:29]=1.[F:14][C:15]1[CH:16]=[C:17]([CH:18]=[CH:22][C:23]=1[F:24])[C:25]([OH:27])=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1F)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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